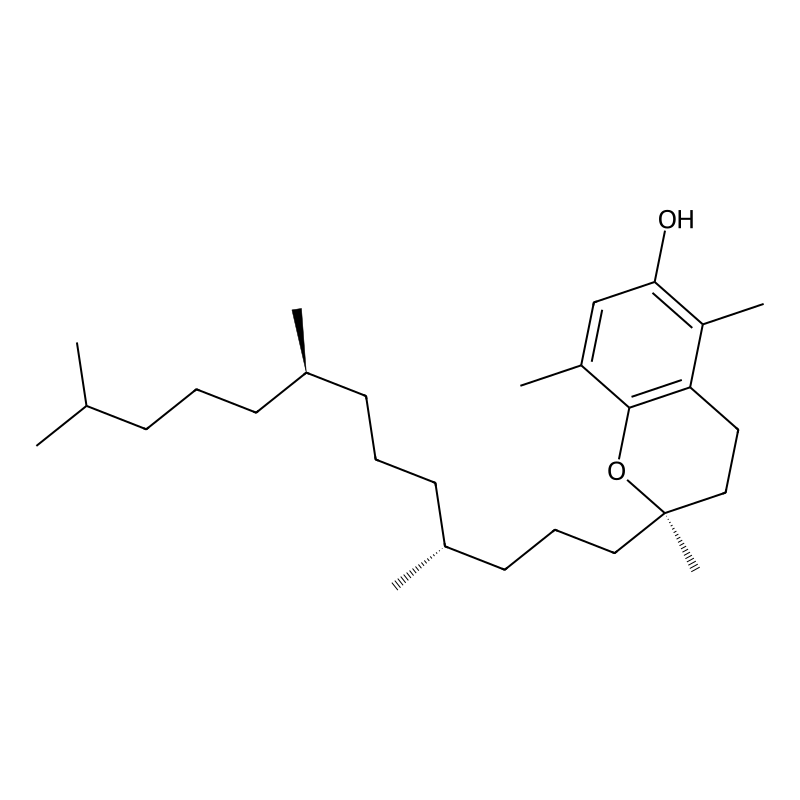

beta-Tocopherol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Beta-tocopherol, like other forms of vitamin E, has antioxidant properties. This means it may help protect cells from damage caused by free radicals [National Institutes of Health (.gov) on Vitamin E ]. Researchers are investigating its potential role in preventing chronic diseases associated with oxidative stress, such as heart disease and cancer [National Institutes of Health (.gov) on Vitamin E ].

Biological Functions

Beta-tocopherol may have various biological functions beyond its antioxidant properties. Some studies suggest it may play a role in cell signaling and gene regulation [National Institutes of Health (.gov) on Vitamin E ]. More research is needed to fully understand these potential functions.

Comparison with Alpha-Tocopherol

While both are forms of vitamin E, beta-tocopherol differs from alpha-tocopherol in its chemical structure and biological activity. Alpha-tocopherol is more efficiently absorbed and incorporated into tissues in the human body [National Institutes of Health (.gov) on Vitamin E ]. However, beta-tocopherol may have some unique biological properties that warrant further investigation )].

Beta-tocopherol is one of the eight forms of vitamin E, classified under tocopherols, which are organic compounds with antioxidant properties. The chemical structure of beta-tocopherol consists of a chromanol ring with two methyl groups at positions 5 and 8, differentiating it from other tocopherols such as alpha-tocopherol, which has three methyl groups at positions 2, 7, and 8 . Beta-tocopherol is primarily found in various plant oils and nuts, albeit in lower concentrations compared to its alpha counterpart. Its role within the vitamin E family includes acting as a fat-soluble antioxidant, protecting cellular membranes from oxidative damage caused by free radicals .

Beta-tocopherol acts as a chain-breaking antioxidant within cell membranes. It intercepts free radicals, unstable molecules that can damage cells, by donating a hydrogen atom. This stabilizes the free radical and prevents it from causing further damage []. Additionally, beta-tocopherol might have other biological functions, such as modulating cell signaling pathways, but research is ongoing.

The biological activity of beta-tocopherol is primarily attributed to its antioxidant properties. It scavenges free radicals and interrupts lipid peroxidation processes, thereby protecting cellular structures from oxidative stress . While alpha-tocopherol is recognized as the most biologically active form in humans, beta-tocopherol also contributes to antioxidative defense mechanisms and has been shown to exhibit anti-inflammatory effects. Research indicates that it may play a role in modulating immune responses and cellular signaling pathways .

Beta-tocopherol is biosynthesized in plants through two main pathways: the Shikimate pathway and the Methylerythritol Phosphate pathway. The Shikimate pathway generates the chromanol ring from homogentisic acid, while the Methylerythritol Phosphate pathway synthesizes the hydrophobic side chain essential for tocopherols . In laboratory settings, beta-tocopherol can be synthesized through various

Beta-tocopherol has several applications across various fields:

- Nutritional Supplements: It is included in dietary supplements for its antioxidant properties.

- Food Industry: Used as a food additive to prevent oxidation in oils and fats.

- Cosmetics: Incorporated into skincare products for its protective effects against skin aging and oxidative stress.

- Pharmaceuticals: Explored for potential therapeutic roles in cardiovascular health and cancer prevention due to its anti-inflammatory properties .

Beta-tocopherol shares similarities with other tocopherols and tocotrienols but has unique structural characteristics that influence its biological activity. Below is a comparison with related compounds:

Beta-tocopherol was first identified during the early exploration of vitamin E’s fertility-promoting properties. In 1922, Herbert Evans and Katharine Bishop observed that rats fed a diet lacking a specific lipid-soluble factor developed sterility, later attributed to vitamin E. By 1936, Evans and Gladys Emerson isolated tocopherols from wheat germ oil, laying the groundwork for characterizing individual isoforms. The structural elucidation of β-tocopherol followed in 1938, when Erhard Fernholz identified its 5,8-dimethylchromanol ring system. Early debates about its biological potency, particularly in comparison to α-tocopherol, persisted due to conflicting results from rodent studies.

Beta-Tocopherol Within the Vitamin E Family

Beta-tocopherol (C28H48O2, MW 416.68 g/mol) is one of four tocopherols distinguished by methyl group positions on the chromanol ring (Table 1). Unlike α-tocopherol (5,7,8-trimethyl), β-tocopherol has methyl groups at positions 5 and 8, conferring intermediate antioxidant potency.

Table 1: Structural Comparison of Tocopherol Isoforms

| Isoform | Methyl Group Positions | Relative Antioxidant Activity |

|---|---|---|

| α | 5, 7, 8 | 100% |

| β | 5, 8 | 50–70% |

| γ | 7, 8 | 30–50% |

| δ | 8 | 10–30% |

In plants, β-tocopherol biosynthesis occurs via the condensation of homogentisic acid and phytyl diphosphate, followed by methylation. It is predominantly found in soybean oil, corn oil, and barley, though at lower concentrations than γ-tocopherol in many seeds.

Current Research Landscape and Significance

Recent studies emphasize β-tocopherol’s unique roles:

- Antioxidant Activity: β-tocopherol scavenges peroxyl radicals and reactive nitrogen species, with an IC50 of 83.95 ppm in corn oil extracts. It mitigates lipid peroxidation in human erythrocytes exposed to pesticides.

- Stress Adaptation: In emmer wheat, β-tocopherol levels increase under high environmental stress, suggesting a protective role against oxidative damage.

- Health Implications: β-tocopherol synergizes with α-tocopherol to modulate inflammation and lipid metabolism, though excessive γ-tocopherol may counteract its benefits.

Theoretical Frameworks in Beta-Tocopherol Research

Two key models dominate current research:

Physical Description

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

148-03-8

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-: ACTIVE